Tetracosenylsuccinic anhydride
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Overview
Description
Preparation Methods
Tetracosenylsuccinic anhydride can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with a carboxylic acid or a carboxylate anion . Industrial production methods often utilize triphenylphosphine/trichloroisocyanuric acid under mild reaction conditions at room temperature .
Chemical Reactions Analysis
Tetracosenylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form tetracosenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.
Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are tetracosenylsuccinic acid, esters, amides, and primary alcohols .
Scientific Research Applications
Tetracosenylsuccinic anhydride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetracosenylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, to form various products. The molecular targets and pathways involved in these reactions include the activation of the carbonyl group and the formation of tetrahedral intermediates .
Comparison with Similar Compounds
Tetracosenylsuccinic anhydride is similar to other acid anhydrides, such as acetic anhydride and benzoic anhydride . it is unique due to its long tetracosenyl chain, which imparts distinct chemical properties and potential applications. Similar compounds include:
Acetic anhydride: Commonly used in the production of acetate esters and amides.
Benzoic anhydride: Used in the synthesis of benzoate esters and amides.
Phthalic anhydride: Employed in the production of phthalate esters and polyesters.
This compound stands out due to its specific structure and the resulting unique properties and applications.
Properties
CAS No. |
64347-15-5 |
---|---|
Molecular Formula |
C28H50O3 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
3-[(E)-tetracos-10-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27(29)31-28(26)30/h14-15,26H,2-13,16-25H2,1H3/b15-14+ |
InChI Key |
XVZYFNIOWXGZGH-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CCCCCCCCCC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCCCCCCCCC1CC(=O)OC1=O |
Origin of Product |
United States |
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